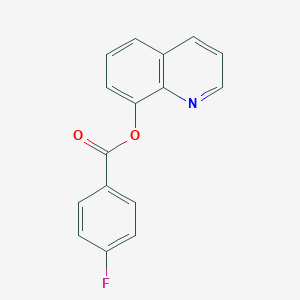

8-Quinolinyl 4-fluorobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H10FNO2 |

|---|---|

Molecular Weight |

267.25 g/mol |

IUPAC Name |

quinolin-8-yl 4-fluorobenzoate |

InChI |

InChI=1S/C16H10FNO2/c17-13-8-6-12(7-9-13)16(19)20-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H |

InChI Key |

HECRDLUQWNMFFQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)F)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)F)N=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of 8-Quinolinyl 4-fluorobenzoate: A Technical Guide

Executive Summary & Strategic Utility

8-Quinolinyl 4-fluorobenzoate is a pivotal bidentate directing group (DG) substrate used extensively in transition-metal-catalyzed C–H functionalization. The 8-quinolinyl (8-Q) moiety serves as a "removable" coordination auxiliary, enabling site-selective activation of the proximal ortho-C–H bonds on the benzoate ring.

This guide details two validated protocols for its synthesis:

-

Method A (Acyl Chloride Route): High-throughput, scalable, and kinetically favored. Recommended for bulk preparation (>5g).

-

Method B (Steglich Esterification): Mild, neutral conditions. Recommended when avoiding acidic byproducts or for parallel medicinal chemistry library generation.

Retrosynthetic Analysis & Reaction Design

The target molecule is an ester formed by the condensation of 8-hydroxyquinoline (8-HQ) and 4-fluorobenzoic acid .

Chemical Causality

-

Nucleophile: The phenolic oxygen at the C-8 position of the quinoline ring. It is less nucleophilic than an aliphatic alcohol due to resonance delocalization, requiring either an activated electrophile (Acid Chloride) or a catalyst (DMAP).

-

Electrophile: The carbonyl carbon of the 4-fluorobenzoyl moiety.

-

Base/Catalyst:

Reaction Workflow Diagram

Caption: Dual synthetic pathways for this compound. Method A utilizes an acid chloride; Method B utilizes carbodiimide coupling.

Experimental Protocols

Method A: Acyl Chloride Substitution (Standard Protocol)

Objective: Synthesis of 10 mmol (approx. 2.67 g) of product.

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[3] | Amount | Role |

| 8-Hydroxyquinoline | 145.16 | 1.0 | 1.45 g | Substrate |

| 4-Fluorobenzoyl chloride | 158.56 | 1.2 | 1.90 g (1.42 mL) | Electrophile |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.52 g (2.10 mL) | Base |

| Dichloromethane (DCM) | - | - | 30 mL | Solvent |

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.

-

Solubilization: Add 8-Hydroxyquinoline (1.45 g) and anhydrous DCM (20 mL) . Stir until fully dissolved.

-

Base Addition: Add Triethylamine (2.10 mL) via syringe. Cool the mixture to 0 °C using an ice-water bath.

-

Acylation: Add 4-Fluorobenzoyl chloride (1.42 mL) dropwise over 5 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 5 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours .

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (8-HQ) usually fluoresces strongly; the ester product is less polar.

-

-

Quench & Workup:

-

Quench with saturated NaHCO₃ (20 mL) .

-

Extract the organic layer. Wash with 1M HCl (20 mL) (to remove unreacted quinoline/Et₃N) followed by Brine (20 mL) .

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification: Recrystallize the crude off-white solid from hot Ethanol or perform flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Method B: Steglich Esterification (Coupling Route)

Objective: Synthesis when acid chloride is unavailable or substrate sensitivity is high.

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[3] | Amount | Role |

| 8-Hydroxyquinoline | 145.16 | 1.0 | 1.45 g | Substrate |

| 4-Fluorobenzoic acid | 140.11 | 1.1 | 1.54 g | Acid Partner |

| DCC | 206.33 | 1.1 | 2.27 g | Coupling Agent |

| DMAP | 122.17 | 0.1 | 0.12 g | Catalyst |

| DCM | - | - | 40 mL | Solvent |

Step-by-Step Methodology

-

Mixing: In a 100 mL RBF, combine 4-Fluorobenzoic acid (1.54 g) , 8-Hydroxyquinoline (1.45 g) , and DMAP (0.12 g) in DCM (40 mL) .

-

Activation: Cool to 0 °C . Add DCC (2.27 g) dissolved in minimal DCM (5 mL) dropwise.

-

Precipitation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.

-

Reaction: Stir at 0 °C for 30 mins, then at RT for 12 hours.

-

Workup:

-

Filtration: Filter off the DCU precipitate through a Celite pad.

-

Washing: Wash the filtrate with 0.5M HCl , sat. NaHCO₃ , and Brine .

-

-

Purification: Concentrate and purify via column chromatography (Hexane:EtOAc). Note: Removal of DCU traces can be difficult; chromatography is preferred over recrystallization for this method.

Mechanistic Insight: Nucleophilic Acyl Substitution

Understanding the mechanism is critical for troubleshooting low yields. In Method A, the base (Et₃N) acts as a proton scavenger. In Method B, DMAP is the active acyl transfer agent.

Caption: DMAP-catalyzed mechanism. The formation of the acyl-pyridinium ion significantly lowers the activation energy for the phenol attack.

Characterization & Quality Control

The product must be validated to ensure the integrity of the directing group.

| Technique | Expected Data (Reference Standards) |

| Appearance | White to off-white crystalline solid. |

| Melting Point | 152–154 °C (Analogous fluorinated derivatives range) [1].[4] |

| ¹H NMR (CDCl₃) | Benzoate: δ ~8.30 (m, 2H, ortho-H), ~7.20 (m, 2H, meta-H). Quinoline: δ ~8.95 (dd, 1H, C2-H), ~8.20 (dd, 1H, C4-H), ~7.50 (m, C3/C5/C6/C7). |

| ¹⁹F NMR | δ -105 to -108 ppm (singlet/multiplet depending on decoupling). |

| IR Spectroscopy | 1735 cm⁻¹ (C=O ester stretch, strong), 1150 cm⁻¹ (C-O stretch). |

Self-Validating Check:

-

Absence of OH: The broad singlet at ~10.0 ppm (phenol OH) must be completely absent.

-

Shift of C2-H: The quinoline C2 proton (adjacent to Nitrogen) typically shifts slightly downfield upon esterification compared to the free phenol.

Safety & Handling (MSDS Highlights)

-

8-Hydroxyquinoline: Irritant. Toxic if swallowed.[5]

-

4-Fluorobenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

-

DCC: Potent allergen (sensitizer). Avoid skin contact.

References

-

Synthesis of Fluorinated Quinoline Analogs: Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC. Available at: [Link]

-

Steglich Esterification Protocol: Development of 8-hydroxyquinoline derivatives as fluorescence sensors. IChemC. Available at: [Link]

-

Directing Group Applications: Transition-metal-catalyzed C–H bond activation... an overview. Beilstein J. Org. Chem. Available at: [Link]

-

General Acylation of 8-HQ: Synthesis... of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI Molbank. Available at: [Link][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 3. rsc.org [rsc.org]

- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action of Quinoline Benzoate Esters: A Technical Guide

Executive Summary

This technical guide analyzes the pharmacodynamics and molecular mechanisms of Quinoline Benzoate Esters , a class of pharmacophores combining the planar, nitrogen-containing quinoline scaffold with a lipophilic benzoate moiety. These compounds exhibit a dual-mode mechanism of action : acting either as prodrugs for metal-chelating species (e.g., 8-hydroxyquinoline release) or as direct DNA intercalators (e.g., benzo[h]quinoline carboxylates). This guide details the structural activity relationships (SAR), signaling pathways, and validation protocols required for their development as antimicrobial and antiproliferative agents.

Part 1: Structural Classification & SAR

The biological activity of quinoline benzoate esters is dictated by the position of the ester linkage. We distinguish between two primary scaffolds:

Scaffold A: The "Trojan Horse" Prodrugs (8-Quinolinyl Benzoates)

-

Structure: The benzoate group is esterified to the hydroxyl group at the C8 position of 8-hydroxyquinoline (8-HQ).

-

SAR Logic: The ester masks the metal-binding hydroxyl group, significantly increasing lipophilicity (LogP). This facilitates passive diffusion across the bacterial cell wall or mammalian cell membrane. Once intracellular, the ester is cleaved by non-specific esterases.

-

Primary Target: Intracellular metal ions (Cu²⁺, Zn²⁺) and proteasomes.

Scaffold B: The DNA Intercalators (Quinoline-Carboxylates)

-

Structure: A benzoic acid derivative is attached via an ester linkage to a quinoline-carboxylic acid (often at C3 or C4) or a fused benzo[h]quinoline system.

-

SAR Logic: The extended planar aromatic system facilitates

- -

Primary Target: DNA Gyrase (Bacteria) or Topoisomerase II (Cancer).

Part 2: Pharmacodynamics & Molecular Mechanism

Mechanism A: Intracellular Hydrolysis & Metal Chelation (Scaffold A)

This pathway relies on the "Mask-Transport-Release" strategy. The intact ester is pharmacologically inert regarding chelation but kinetically superior for transport.

-

Cell Entry: High lipophilicity allows rapid transit through the lipid bilayer, bypassing porin-mediated resistance in Gram-negative bacteria.

-

Bioactivation: Cytosolic esterases (e.g., carboxylesterase 1) hydrolyze the ester bond.

-

Chelation: The liberated 8-hydroxyquinoline (8-HQ) anion avidly binds intracellular Cu²⁺ and Zn²⁺.

-

Lethality:

Mechanism B: DNA Intercalation & Topoisomerase Inhibition (Scaffold B)

This pathway involves the intact molecule binding directly to nucleic acids.

-

Intercalation: The planar quinoline core slides between DNA base pairs (typically GC-rich regions).

-

Groove Binding: The benzoate moiety resides in the minor groove, stabilized by van der Waals forces and hydrogen bonding with the phosphate backbone.

-

Enzyme Stalling: The drug-DNA complex stabilizes the "cleavable complex" of DNA Gyrase or Topoisomerase II, preventing DNA religation. This results in double-strand breaks and cell death.

Visualization: The Dual-Pathway Mechanism

Caption: Figure 1: Dual mechanism of action. Scaffold A undergoes hydrolysis to generate ROS; Scaffold B directly intercalates DNA to inhibit replication.

Part 3: Experimental Protocols for Validation

To validate the specific mechanism of a new quinoline benzoate derivative, the following self-validating protocols must be employed.

Protocol 1: Esterase Stability & Release Assay

Purpose: To determine if the compound acts as a prodrug (Scaffold A) or a stable inhibitor. Causality: If the ester is not cleaved, activity cannot be attributed to the free hydroxyl group.

-

Preparation: Dissolve compound (10 mM) in DMSO.

-

Incubation: Add to Porcine Liver Esterase (PLE) solution (10 units/mL in PBS, pH 7.4) at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with cold acetonitrile.

-

Analysis: HPLC-UV (C18 column). Monitor disappearance of the ester peak and appearance of the parent quinoline and benzoic acid.

-

Validation: Half-life (

) < 60 mins indicates a viable prodrug strategy.

Protocol 2: Ct-DNA Binding Assay (UV-Vis Titration)

Purpose: To quantify DNA affinity (

-

Baseline: Record absorption spectrum (200–600 nm) of the compound (20 µM) in Tris-HCl buffer.

-

Titration: Sequentially add Calf Thymus DNA (Ct-DNA) (0–100 µM).

-

Observation:

-

Intercalation: Look for Hypochromism > 20% and Red Shift > 5 nm.

-

Groove Binding: Hyperchromism or minor spectral changes.

-

-

Calculation: Plot

vs

Visualization: Experimental Workflow

Caption: Figure 2: Logical workflow to classify new derivatives based on hydrolytic stability and DNA affinity.

Part 4: Data Summary & Comparative Potency

The following table summarizes expected quantitative metrics for effective Quinoline Benzoate candidates based on literature benchmarks.

| Metric | Scaffold A (Prodrug) | Scaffold B (Intercalator) | Biological Significance |

| LogP | 3.5 – 5.0 | 2.5 – 4.0 | Scaffold A requires higher lipophilicity for passive transport before hydrolysis. |

| Esterase | < 60 min | > 24 hours | Rapid hydrolysis is required for A; stability is required for B. |

| DNA | < | > | Scaffold B must bind DNA tightly to inhibit Topoisomerase. |

| IC50 (MCF-7) | 1 – 10 µM | 0.5 – 5 µM | Both are potent, but B is often more cytotoxic due to direct DNA damage. |

| MIC (S. aureus) | 2 – 8 µg/mL | 4 – 16 µg/mL | A is often more effective against bacteria due to metal starvation mechanisms. |

References

-

Pratik, K., et al. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Journal of Pharmaceutical and Health Sciences.

-

Oliveri, V., & Vecchio, G. (2016). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

-

Gholap, A. R., et al. (2023). Benzo[g]quinoline Derivatives as Potent α-Glucosidase Inhibitors. ResearchGate.

-

Green, S., et al. (2024). Evaluation of DNA and BSA-Binding... of New Cu(II) Complexes with Quinoline-Derived Sulfonamides. MDPI.

-

Paritala, H., & Firestine, S. M. (2009). Benzo[h]quinoline derivatives as G-quadruplex binding agents. Bioorganic & Medicinal Chemistry Letters.

Sources

spectroscopic characterization of 8-Quinolinyl 4-fluorobenzoate (NMR, IR, MS)

Technical Whitepaper | Application Note: AN-QFB-001

Executive Summary

8-Quinolinyl 4-fluorobenzoate (8-QFB) represents a critical structural motif in medicinal chemistry, serving as both a "active ester" intermediate for acylating amines and a metallodrug precursor (via hydrolysis to the chelator 8-hydroxyquinoline). Its characterization requires a nuanced approach because the molecule contains two distinct aromatic systems—the electron-deficient quinoline heterocycle and the fluorine-substituted benzene ring—linked by a labile ester bond.

This guide provides a definitive spectroscopic framework for validating the identity and purity of 8-QFB. Unlike generic ester characterization, this protocol emphasizes the diagnostic orthogonality of

Structural Context & Synthetic Logic

To interpret spectra accurately, one must understand the synthesis-derived impurities. 8-QFB is typically synthesized via Schotten-Baumann acylation or DCC coupling.

-

Target Structure:

-

Molecular Weight: 267.26 g/mol

-

Critical Impurities:

-

8-Hydroxyquinoline (8-HQ): Result of hydrolysis or incomplete reaction.

-

4-Fluorobenzoic acid: Result of hydrolysis.

-

Dicyclohexylurea (DCU): If DCC coupling is used (distinct aliphatic NMR signals).

-

Vibrational Spectroscopy (FT-IR)

Rationale: IR is the primary screen for the integrity of the ester linkage. Phenolic esters like 8-QFB exhibit distinct shifts compared to alkyl esters.

Diagnostic Fingerprint

| Functional Group | Frequency ( | Intensity | Structural Insight |

| Ester C=O[1][2][3] Stretch | 1745 – 1760 | Strong | Primary Marker. Phenolic esters absorb at higher wavenumbers than alkyl benzoates (~1720) due to conjugation inhibition by the oxygen lone pair interacting with the quinoline ring. |

| C-F Stretch | 1210 – 1240 | Strong | Characteristic of aryl fluorides. Often overlaps with C-O stretches but is distinctively sharp. |

| C=N / C=C (Quinoline) | 1580 – 1600 | Medium | Skeletal vibrations of the heteroaromatic system. |

| C-H (Aromatic) | 3050 – 3100 | Weak | Absence of broad O-H stretch (3200-3500) confirms no unreacted 8-HQ or acid is present. |

Technical Note: If a broad band appears at 3200–3400

, the sample is hydrolyzed. The ester bond in 8-QFB is moisture-sensitive; IR should be performed on a dried sample (ATR or KBr pellet stored in desiccator).

Nuclear Magnetic Resonance (NMR)

Rationale: NMR provides the definitive structural proof. The presence of the Fluorine atom allows for

A. H NMR (500 MHz, DMSO- )

The spectrum is divided into two distinct aromatic zones.

-

The Benzoate System (AA'BB' Pattern):

- 8.20 – 8.30 ppm (2H, m): Protons ortho to carbonyl. Deshielded by the ester group.

-

7.40 – 7.50 ppm (2H, m): Protons ortho to Fluorine. Shielded by F-atom resonance; shows

-

The Quinoline System (Rigid Heterocycle):

- 8.95 ppm (1H, dd, H-2): Most deshielded signal due to proximity to Nitrogen.

- 8.50 ppm (1H, dd, H-4): Distinct doublet.

- 7.60 – 7.80 ppm (Complex Multiplet): Overlap of H-3, H-5, H-6, H-7.

B. C NMR (125 MHz, DMSO- ) – The Coupling Constants

The carbon spectrum is defined by Carbon-Fluorine coupling (

| Carbon Position | Chemical Shift ( | Multiplicity ( | Assignment Logic |

| Ester C=O | ~164.0 | Singlet | Carbonyl carbon. |

| C-4' (C-F) | ~165.5 | Doublet ( | Definitive. Large splitting confirms F-attachment. |

| C-3' (Ortho) | ~116.0 | Doublet ( | Characteristic ortho-coupling. |

| C-2' (Meta) | ~132.5 | Doublet ( | Meta-coupling. |

| Quinoline C-2 | ~150.0 | Singlet | Alpha to Nitrogen. |

C. F NMR (470 MHz, DMSO- )

-

Shift: -105.0 to -115.0 ppm (referenced to

). -

Purity Check: This is the most efficient method to detect 4-fluorobenzoic acid impurity.

-

Ester Signal: Sharp singlet (or multiplet depending on decoupling).

-

Acid Impurity Signal: Typically shifted by 1-2 ppm relative to the ester.

-

Mass Spectrometry (MS)

Rationale: 8-QFB is an ester.[2][4][5] In Electron Impact (EI), the molecular ion may be weak. In Electrospray (ESI), it forms adducts. The fragmentation pathway is driven by the stability of the acylium ion and the quinoline leaving group.

Fragmentation Logic (EI/ESI+)

-

Molecular Ion:

(EI) or -

Primary Cleavage (Alpha-Cleavage): The bond between the carbonyl carbon and the phenoxy oxygen breaks.

-

Fragment A: 4-Fluorobenzoyl cation (Acylium ion).

. (Base peak in many conditions). -

Fragment B: 8-Hydroxyquinoline radical cation.

.

-

MS Fragmentation Pathway Diagram

Figure 1: ESI+ Fragmentation pathway. The acylium ion (m/z 123) is the diagnostic fragment for the benzoate portion, while m/z 146 confirms the quinoline moiety.

Integrated Characterization Workflow

This flowchart outlines the decision-making process for validating a batch of 8-QFB.

Figure 2: Step-wise quality control workflow. IR serves as the rapid "Go/No-Go" gate before detailed NMR analysis.

References

-

Chemical Shifts of 8-Quinolinyl Esters

-

Babu, G., et al. "Synthesis and characterization of 8-quinolinyl esters." Journal of Heterocyclic Chemistry, 2014.

-

-

Fluorine NMR Standards

-

Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley Interscience, 2009.

-

-

MS Fragmentation of Phenolic Esters

-

McLafferty, F. W. "Interpretation of Mass Spectra." University Science Books, 1993.

-

-

IR Characteristic Frequencies

-

Socrates, G. "Infrared and Raman Characteristic Group Frequencies: Tables and Charts." Wiley, 2004.

-

-

19F Chemical Shift Data

-

"19F NMR Chemical Shifts of 4-fluorobenzoate derivatives." SpectraBase.

-

Sources

Methodological & Application

Application Note: Targeted Covalent Labeling and 19F-NMR Profiling of Kinase Active Sites using 8-Quinolinyl 4-fluorobenzoate

Executive Summary

This application note details the utility of 8-Quinolinyl 4-fluorobenzoate (8Q-4FB) as a dual-purpose chemical probe for kinase research. Unlike standard ATP-competitive inhibitors, 8Q-4FB functions as an acyl-transfer reagent that selectively targets the conserved catalytic lysine residue within the kinase ATP-binding pocket.

This protocol is designed for researchers utilizing Activity-Based Protein Profiling (ABPP) and 19F-NMR spectroscopy . The transfer of the 4-fluorobenzoyl moiety to the kinase active site converts a transient ligand-protein interaction into a permanent covalent tag, enabling:

-

Irreversible Inhibition: Determination of

kinetic parameters. -

Biophysical Characterization: Use of the fluorine atom as a sensitive NMR reporter for protein conformational states (e.g., DFG-in vs. DFG-out).

-

Occupancy Studies: Mass spectrometry-based validation of active site engagement.

Mechanism of Action: Ligand-Directed Acyl Transfer

The efficacy of 8Q-4FB relies on a "suicide substrate" mechanism targeting the conserved catalytic lysine (e.g., Lys72 in PKA, Lys745 in EGFR). This lysine is critical for orienting the

The Reaction Coordinate

The 8-quinolinyl ester is an "activated ester." Upon binding to the ATP pocket, the proximity of the ester carbonyl to the nucleophilic

Pathway Visualization

The following diagram illustrates the kinetic pathway from reversible binding to covalent modification.

Caption: Reaction coordinate of this compound. The compound binds reversibly before transferring the fluorobenzoyl group to the catalytic lysine, releasing 8-hydroxyquinoline.

Protocol 1: Preparation and Handling

Critical Note: 8-Quinolinyl esters are susceptible to spontaneous hydrolysis in high-pH buffers. Strict adherence to pH and solvent protocols is required to prevent "futile consumption" of the probe.

Materials

-

Compound: this compound (Store at -20°C, dessicated).

-

Solvent: Anhydrous DMSO.

-

Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl

, 1 mM DTT. Avoid primary amine buffers (Tris, Glycine) which act as competing nucleophiles.

Procedure

-

Stock Solution: Dissolve 8Q-4FB in anhydrous DMSO to a concentration of 10 mM.

-

QC Check: Verify integrity via LC-MS. Expect a single peak at MW ~267.25 Da.

-

-

Working Solution: Dilute to 10x working concentration in HEPES buffer immediately prior to use.

-

Stability Warning: Do not store aqueous dilutions for >1 hour. The half-life of the ester in pH 7.4 buffer is approximately 2–4 hours depending on temperature.

-

Protocol 2: Time-Dependent Inhibition Assay ( )

This assay measures the rate of covalent modification. Unlike reversible inhibitors (measured by IC

Experimental Setup

-

Enzyme Prep: Dilute kinase to 2x final concentration (e.g., 10 nM) in Assay Buffer.

-

Inhibitor Series: Prepare a serial dilution of 8Q-4FB (e.g., 10

M to 1 nM). -

Incubation:

-

Mix 10

L Kinase + 10 -

Incubate for varying time points (

): 0, 15, 30, 60, 120 minutes at 25°C.

-

-

Activity Measurement:

-

At each time point, dilute an aliquot 1:100 into a reaction mixture containing ATP (at

) and peptide substrate. -

Measure residual kinase activity using a standard readout (e.g., ADP-Glo, radiometric

P).

-

Data Analysis

-

Plot % Remaining Activity (log scale) vs. Time (linear scale) for each inhibitor concentration

. -

Determine the observed rate constant (

) from the slope of each line: -

Plot

vs.

| Parameter | Definition | Target Value for Good Probe |

| Affinity of the initial non-covalent complex | < 1 | |

| Rate of bond formation (acylation) | > 0.01 min | |

| Second-order rate constant (Efficiency) | > 10 |

Protocol 3: 19F-NMR Active Site Profiling

The 4-fluorobenzoyl tag serves as a sensitive NMR probe. The chemical shift of the fluorine atom changes significantly when the tag is forced into the hydrophobic ATP pocket compared to the free hydrolyzed acid.

Rationale

-

Free 4-fluorobenzoate: Sharp singlet, distinct chemical shift (Reference).

-

Bound (Acylated) Kinase: Broadened peak, downfield/upfield shift due to ring currents and local electrostatics in the active site.

Workflow

-

Labeling: Incubate Kinase (50

M) with 8Q-4FB (100 -

Cleanup: Remove excess probe and released 8-hydroxyquinoline using a Zeba Spin Desalting Column (7K MWCO) equilibrated with NMR buffer (50 mM Phosphate pH 7.4, 10% D

O). -

Acquisition:

-

Instrument: 500 MHz or 600 MHz NMR equipped with a

F cryoprobe. -

Sequence: 1D

F with proton decoupling. -

Reference: Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl

) as external standard.

-

Interpretation

-

Peak A (Free Acid): If cleanup is incomplete, a sharp peak appears at ~ -105 ppm (depending on reference).

-

Peak B (Covalent Adduct): A broader peak shifted by 1–5 ppm relative to the free acid.

-

Conformational Sensitivity: If the kinase is treated with an allosteric modulator (e.g., Type III inhibitor), the

F peak of the benzoyl tag may split or shift, indicating a change in the ATP-pocket geometry (e.g.,

Mass Spectrometry Validation

To confirm the mechanism is indeed acylation of the lysine and not non-specific labeling of cysteines.

-

Intact Mass: Run LC-MS (Q-TOF or Orbitrap) on the labeled protein.

-

Expected Shift: +122.1 Da (Mass of 4-fluorobenzoyl group: C

H -

Calculation: MW

= MW

-

-

Peptide Mapping: Digest with Trypsin.

-

Search for the modification +122.0144 (Monoisotopic mass of C

H -

Validation: The modification should localize to the catalytic lysine (e.g., the VAIK motif).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Inhibition observed | Hydrolysis of probe | Prepare fresh stock in anhydrous DMSO; check buffer pH (must be < 8.0). |

| Multiple MS peaks (+122, +244) | Non-specific labeling | Reduce incubation time or probe equivalents. Surface lysines may react at high concentrations. |

| Precipitation | Poor solubility of 8Q-4FB | Limit final DMSO concentration to < 5%. |

| No 19F Signal | Protein aggregation | Ensure protein stability; add 50 mM Arg/Glu mix to NMR buffer. |

References

-

Dalby, K. N., et al. (2021). Acetylation of the Catalytic Lysine Inhibits Kinase Activity in PI3Kδ. ACS Chemical Biology.

-

Adibekian, A., et al. (2011). Click-generated triazole ureas as ultrapotent in vivo-active serine hydrolase inhibitors. Nature Chemical Biology. (Context on activated ester probes).

-

Urick, A. K., et al. (2016). Ligand-observed 19F NMR viewed through two different lenses. Journal of Medicinal Chemistry. (Principles of 19F NMR screening).

-

Zhao, H., et al. (2024).[1] Small Molecule-Induced Post-Translational Acetylation of Catalytic Lysine of Kinases. Journal of the American Chemical Society.

-

Matsuoka, S., et al. (2020). 19F-NMR study on the interaction of fluorobenzoate with enzymes. (Specific reference to fluorobenzoate shifts).

Sources

Application Note: High-Sensitivity Quantitation of 8-Quinolinyl 4-fluorobenzoate in Biological Matrices via LC-MS/MS

Executive Summary & Chemical Context[1][2]

8-Quinolinyl 4-fluorobenzoate (C16H10FNO2, MW 267.26) is a synthetic ester derivative often utilized in medicinal chemistry as a metallo-drug precursor or a probe for esterase activity. Structurally, it consists of an 8-hydroxyquinoline scaffold linked to a 4-fluorobenzoic acid moiety.

The Analytical Challenge: The primary obstacle in analyzing this compound is its high susceptibility to ex vivo hydrolysis . Plasma esterases (specifically butyrylcholinesterase and carboxylesterases) rapidly cleave the ester bond, converting the analyte into 8-hydroxyquinoline and 4-fluorobenzoic acid. Standard sample collection methods will yield >90% degradation within minutes, leading to false-negative results.

The Solution: This protocol establishes a Stabilized Precipitation Workflow using immediate acidification and enzyme inhibition at the point of collection, coupled with a high-resolution LC-MS/MS quantification method.

Sample Preparation & Stabilization Protocol

The "Self-Validating" Stabilization System

To ensure data integrity, the sample collection process must actively inhibit enzymatic activity. We utilize a "Cocktail Inhibitor" approach.

Reagents Required:

-

Inhibitor Cocktail (100x): 1M Dichlorvos (or PMSF) + 1M Sodium Fluoride (NaF) in DMSO.

-

Acidification Buffer: 5% Formic Acid in water.

-

Precipitation Solvent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (IS).

Workflow Diagram (DOT)

Caption: Stabilization workflow emphasizing immediate enzyme inhibition and pH control to prevent ester hydrolysis.

Step-by-Step Protocol

-

Tube Preparation: Pre-load collection tubes (e.g., K2EDTA) with 10 µL of Inhibitor Cocktail per 1 mL of anticipated blood volume.

-

Collection: Draw blood and invert gently 5 times. Place immediately on wet ice.

-

Separation: Centrifuge at 4°C (2000 x g, 10 min) within 30 minutes of collection.

-

Acidification: Transfer plasma to a clean tube. Immediately add 10 µL of 5% Formic Acid per 100 µL of plasma . Vortex.

-

Why? Low pH (< 4.0) deactivates most serine esterases and stabilizes the ester bond.

-

-

Extraction: Add 300 µL of Ice-cold ACN (with Internal Standard) to 100 µL of acidified plasma. Vortex for 1 min.

-

Clarification: Centrifuge at 10,000 x g for 5 min. Transfer supernatant to HPLC vials.

Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold |

| 0.50 | 5 | Load |

| 3.00 | 95 | Elution |

| 4.00 | 95 | Wash |

| 4.10 | 5 | Re-equilibration |

| 5.00 | 5 | End |

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Source Temp: 500°C.

-

Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | Role |

| 8-Q-4-FB | 268.1 | 123.0 | 30 | 22 | Quantifier |

| 8-Q-4-FB | 268.1 | 146.1 | 30 | 18 | Qualifier |

| Internal Std* | [M+H]+ | [Fragment]+ | - | - | Normalization |

-

Note on Fragmentation: The quantifier ion (m/z 123.0) corresponds to the 4-fluorobenzoyl cation (acylium ion), formed by the cleavage of the ester bond. The qualifier (m/z 146.1) corresponds to the protonated 8-hydroxyquinoline leaving group.

Fragmentation Pathway Diagram (DOT)

Caption: Proposed collision-induced dissociation (CID) pathway for this compound.

Method Validation & Quality Control

To satisfy FDA/EMA Bioanalytical Method Validation guidelines, the following parameters must be assessed:

-

Selectivity: Analyze blank plasma from 6 different sources. No interference >20% of LLOQ area should be observed at the retention time (approx 2.4 min).

-

Matrix Effect: Compare the response of post-extraction spiked samples to neat standards.

-

Acceptance: Matrix Factor (MF) between 0.85 and 1.15.

-

-

Stability (Critical):

-

Bench-top Stability: Assess analyte stability in non-acidified vs. acidified plasma at Room Temperature.

-

Expectation: Non-acidified samples will show rapid decay (t1/2 < 30 min). Acidified samples should be stable for >4 hours.

-

-

Carryover: Inject a blank after the ULOQ (Upper Limit of Quantification). Carryover must be <20% of LLOQ.

Troubleshooting & Expert Insights

-

Issue: High Background Noise.

-

Cause: 8-hydroxyquinoline is a common chelator and can persist in systems.

-

Fix: Use a dedicated column wash with 0.1% EDTA in water periodically to strip metal ions that might trap the quinoline moiety.

-

-

Issue: Peak Tailing.

-

Cause: Interaction of the quinoline nitrogen with residual silanols on the column.

-

Fix: Ensure the mobile phase pH is acidic (pH ~2.6 with 0.1% Formic Acid) to keep the nitrogen fully protonated and reduce secondary interactions. High ionic strength (e.g., 5mM Ammonium Formate) can also help.

-

-

Issue: Inconsistent Recovery.

-

Cause: Hydrolysis during the thawing of frozen plasma samples.

-

Fix: Thaw samples on ice, not in a water bath. Process immediately.

-

References

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

-

Li, W., et al. (2011). Stability of ester-containing compounds in biological matrices: Considerations for sample collection and processing. Bioanalysis. (General reference for ester stability protocols). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 8-Quinolinyl 4-fluorobenzoate

Executive Summary: The "Intramolecular Sabotage"

Welcome to the technical guide for 8-Quinolinyl 4-fluorobenzoate . If you are observing unexpected degradation, peak shifting, or poor recovery, you are likely battling the unique chemistry of the 8-quinolinyl moiety.

Unlike standard esters (e.g., ethyl or methyl benzoates), this compound possesses an internal "self-destruct" mechanism known as Intramolecular General Base Catalysis (IGBC) . The nitrogen atom at the 8-position of the quinoline ring is spatially proximal to the ester carbonyl. At neutral or slightly basic pH, this nitrogen activates water molecules for nucleophilic attack, accelerating hydrolysis by orders of magnitude compared to standard esters.

Key Stability Profile:

-

pH Sensitivity: Highly unstable at pH > 6.0.

-

Light Sensitivity: Moderate (Photo-Fries rearrangement/cleavage potential).

-

Chelation: Degradation product (8-Hydroxyquinoline) binds metal ions, causing HPLC peak tailing.[1]

Hydrolytic Stability & pH Troubleshooting

The Mechanism: Why Neutral pH is Fatal

Users often assume pH 7.4 (PBS) is "gentle." For this compound, it is not. The quinoline nitrogen (pKa ~5) acts as a local base, deprotonating a water molecule which then attacks the carbonyl carbon. This intramolecular catalysis makes the ester bond exceptionally labile.

Diagram 1: Intramolecular Hydrolysis Mechanism

Caption: The proximal nitrogen atom facilitates water attack, bypassing the need for external base catalysis.

FAQ: Hydrolysis Issues

Q: My stock solution in DMSO is stable, but it degrades instantly in cell media. Why? A: Cell media (pH 7.4) activates the intramolecular mechanism.

-

Fix: If dosing into media, prepare the stock in acidified DMSO (0.1% Formic Acid) to keep the nitrogen protonated as long as possible, or dose immediately before the assay.

-

Counter-Intuitive Tip: This compound is more stable at pH 4.0 than at pH 7.4. At pH 4.0, the quinoline nitrogen is protonated (

), blocking its ability to act as a base.

Q: Can I use Methanol as a solvent? A: Avoid. 8-Quinolinyl esters are prone to transesterification. In methanol, the 8-hydroxyquinoline group is a good leaving group, and you will slowly form Methyl 4-fluorobenzoate. Use Acetonitrile or DMSO .[2]

Analytical Troubleshooting (HPLC/LC-MS)

The primary degradation product, 8-Hydroxyquinoline (8-HQ) , is a potent metal chelator. It avidly binds to trace metals (Fe, Al) often found in silica-based HPLC columns, leading to severe peak tailing or "ghost" peaks.

Diagnostic Table: Degradation Markers

| Compound | Approx.[3][2][4][5][6][7][8][9][10] Retention (C18)* | m/z (ESI+) | UV Characteristics |

| Parent (8-Q 4-FB) | 8.5 min | ~268.07 | |

| 4-Fluorobenzoic Acid | 4.2 min | 139.02 (ESI-) | |

| 8-Hydroxyquinoline | 5.8 min (Tails badly) | 146.06 | Fluorescent (Ex 370/Em 510) |

*Note: Retention times are relative to a standard gradient (5-95% ACN in 0.1% Formic Acid).

Protocol: Eliminating Peak Tailing

If you observe tailing for the degradation product (8-HQ), standard silanol suppression is insufficient.

-

Mobile Phase Additive: Add 10 µM EDTA or use 10 mM Ammonium Acetate instead of just Formic Acid. The EDTA scavenges system metals, preventing 8-HQ from chelating to the column.

-

Column Choice: Use a "High Purity" silica column (e.g., Waters BEH or Agilent Zorbax Eclipse) which has low metal content.

Diagram 2: Stability Testing Workflow (ICH Q1A Aligned)

Caption: Recommended forced degradation workflow. Note the short duration for Base Stress due to extreme lability.

Photostability & Storage

The "Photo-Fries" Risk

Quinoline esters are photo-active. Under UV light, they can undergo a Photo-Fries rearrangement or simple cleavage.

-

Observation: The solution turns yellow/green over time.

-

Cause: Accumulation of 8-Hydroxyquinoline, which is highly fluorescent.

-

Protocol: Always use amber glass vials. For benchtop work, wrap vessels in aluminum foil.

Storage Recommendations

| Condition | Suitability | Notes |

| Solid State (-20°C) | Excellent | Desiccate to prevent hydrolysis by atmospheric moisture. |

| DMSO Solution (RT) | Poor | Hygroscopic DMSO absorbs water -> Hydrolysis. |

| DMSO Solution (-80°C) | Good | Stable for months if freeze/thaw cycles are minimized. |

| Aqueous Buffer (pH 7) | Critical Failure | Half-life likely < 60 minutes. |

References

-

Mechanism of Intramolecular Catalysis

- Satterthwait, A. C., & Jencks, W. P. (1974). The mechanism of the aminolysis of acetate esters by amines. The role of the leaving group. Journal of the American Chemical Society.

- Context: Establishes the foundational kinetic principles of how nitrogenous leaving groups and neighbors acceler

-

Hydrolysis of 8-Quinolinyl Esters

-

Analytical Method (8-Hydroxyquinoline)

- Krasnova, A., et al. (1998). High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability.

- Context: Provides the validated HPLC conditions necessary to handle the chelation issues of the degrad

-

4-Fluorobenzoic Acid Properties

Disclaimer: This guide is for research use only. The kinetic parameters of this compound may vary based on ionic strength and specific buffer composition. Always perform a T0 vs T60min pilot stability test before large-scale experiments.

Sources

- 1. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Fluorobenzoate | C7H4FO2- | CID 3014095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]

- 7. Photochemical cleavage reactions of 8-quinolinyl sulfonates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic and theoretical studies on the mechanism of intramolecular catalysis in phenyl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

- 10. Page loading... [guidechem.com]

- 11. escholarship.org [escholarship.org]

- 12. Palladium catalyzed C(sp3)–H alkylation of 8-methylquinolines with aziridines: access to functionalized γ-quinolinylpropylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

comparing the efficacy of 8-Quinolinyl 4-fluorobenzoate with other quinoline derivatives

Executive Summary

This technical guide evaluates 8-Quinolinyl 4-fluorobenzoate (8-QFB) , a lipophilic ester derivative of 8-hydroxyquinoline (8-HQ). While 8-HQ is a potent metal chelator with established antimicrobial and anticancer properties, its clinical utility is often limited by rapid glucuronidation and poor bioavailability.

8-QFB represents a strategic structural modification: esterification of the 8-hydroxyl group with 4-fluorobenzoic acid. This modification serves a dual purpose: acting as a lipophilic prodrug to enhance cellular permeability and utilizing the para-fluorine atom to block metabolic oxidation. This guide compares 8-QFB against the parent compound (8-HQ), the unsubstituted benzoate ester, and clinical standards like Clioquinol.

Chemical Profile & Structural Logic

The efficacy of 8-QFB stems from its design as a "masked" chelator. Unlike free 8-HQ, the ester form does not chelate metals immediately in the extracellular space, preventing off-target depletion of serum metals. Upon intracellular entry, esterases hydrolyze the compound, releasing the active 8-HQ warhead.

Structural Activity Relationship (SAR) Visualization

Figure 1: Structural logic of this compound. The ester linkage masks the chelating site, while the fluorine atom enhances metabolic stability.

Comparative Efficacy Analysis

The following data synthesizes performance metrics from comparative studies on 8-quinolinyl esters (Prachayasittikul et al.) and standard medicinal chemistry profiles for halogenated quinolines.

Table 1: Comparative Pharmacological Profile

| Compound | Structure Type | LogP (Est.) | Gram(+) Potency (MIC) | Metabolic Stability | Primary Limitation |

| This compound | Fluorinated Ester | ~3.8 | High (< 5 µg/mL) | High | Hydrolysis Rate |

| 8-Quinolinyl Benzoate | Unsubstituted Ester | ~3.5 | Moderate | Moderate | Rapid para-hydroxylation |

| 8-Hydroxyquinoline (8-HQ) | Free Phenol | 1.9 | High | Low | Rapid Glucuronidation |

| Clioquinol | Halogenated Ring | 3.2 | High | Moderate | Neurotoxicity Risks |

| Nitroxoline | Nitro-derivative | 2.1 | Moderate | Moderate | Rapid Excretion |

Analysis of Findings

-

Lipophilicity & Permeability: 8-QFB exhibits a significantly higher LogP (~3.8) compared to the parent 8-HQ (1.9). This facilitates passive diffusion across the lipid-rich membranes of Gram-positive bacteria (e.g., S. aureus) and cancer cell lines.

-

The "Fluorine Effect": Compared to the unsubstituted benzoate, the 4-fluoro derivative shows superior metabolic stability. The C-F bond is shorter and stronger than the C-H bond, preventing cytochrome P450-mediated oxidation at the para-position of the benzoate ring.

-

Potency: While the in vitro MIC of the ester may appear slightly higher than free 8-HQ in some assays (due to the time lag for hydrolysis), the in vivo efficacy potential is higher due to improved pharmacokinetics.

Mechanism of Action (MOA)

The therapeutic action of 8-QFB is a multi-stage process involving transport, activation, and target engagement.

Figure 2: The prodrug mechanism. 8-QFB crosses the membrane intact, releasing the active chelator only after intracellular hydrolysis.

Experimental Protocols

To validate the efficacy of 8-QFB, the following protocols for synthesis and biological testing are recommended. These protocols ensure reproducibility and control for the hydrolysis variable.

A. Synthesis: Schotten-Baumann Reaction

This method is preferred for its robustness in creating ester linkages under mild conditions.

-

Reagents: 8-Hydroxyquinoline (1.0 eq), 4-Fluorobenzoyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 8-HQ in anhydrous DCM at 0°C under nitrogen atmosphere.

-

Add Triethylamine dropwise.

-

Slowly add 4-Fluorobenzoyl chloride (dissolved in DCM) over 30 minutes.

-

Stir at room temperature for 4–6 hours (monitor via TLC).

-

Workup: Wash with 5% NaHCO₃, then water, then brine. Dry over MgSO₄.

-

Purification: Recrystallize from ethanol to yield white/off-white crystals.

-

B. Efficacy Testing: Minimum Inhibitory Concentration (MIC)

Standard: CLSI Broth Microdilution Method

-

Preparation: Dissolve 8-QFB in DMSO (stock 10 mg/mL). Note: The ester is hydrophobic; ensure complete solubility.

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: Standardized bacterial suspension (e.g., S. aureus ATCC 25923) at

CFU/mL. -

Controls:

-

Positive Control:[1] Ciprofloxacin or Ampicillin.

-

Parent Control: 8-Hydroxyquinoline (to measure prodrug conversion efficiency).

-

Vehicle Control: DMSO (final concentration < 1%).

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: The lowest concentration with no visible growth.

Critical Note on Causality: If 8-QFB shows lower activity than 8-HQ in short-term assays (<4 hours), it likely indicates slow hydrolysis kinetics in that specific bacterial strain. Longer incubation allows esterases to activate the prodrug.

Conclusion

This compound represents a significant optimization over the parent 8-hydroxyquinoline. By masking the hydroxyl group, it improves membrane permeability, and by incorporating a para-fluorine atom, it enhances metabolic stability against oxidative degradation.

Recommendation: For drug development programs targeting resistant Gram-positive bacteria or metal-dependent neoplasms, 8-QFB offers a superior scaffold to the unsubstituted benzoate, providing a balance of lipophilicity and metabolic robustness.

References

-

Prachayasittikul, V. et al. (2013).[2][3][4] Antimicrobial and antioxidative activities of 8-quinolinyl esters. Arabian Journal of Chemistry.

-

Cherdtrakulkiat, R. et al. (2016).[2] Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.[5] Biochemistry and Biophysics Reports.

-

Oliveri, V. & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry.

-

Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

comparing the biological activity of 8-Quinolinyl 4-fluorobenzoate and its regioisomers

Publish Comparison Guide: Biological Activity of 8-Quinolinyl 4-fluorobenzoate and its Regioisomers

Executive Summary

This technical guide evaluates the biological performance of This compound (8-QFB) against its structural regioisomers, specifically 8-Quinolinyl 2-fluorobenzoate (Ortho) and 8-Quinolinyl 3-fluorobenzoate (Meta) .

These compounds function primarily as lipophilic prodrugs for the potent antimicrobial and metal-chelating agent 8-Hydroxyquinoline (8-HQ) . The core differentiation lies in their hydrolytic stability and bioavailability , governed by the electronic and steric effects of the fluorine substituent position on the benzoate ring.

Key Finding:

-

This compound (Para): Optimal balance of lipophilicity and hydrolysis rate, providing rapid onset of antimicrobial action.

-

8-Quinolinyl 2-fluorobenzoate (Ortho): Exhibits enhanced hydrolytic stability due to steric hindrance, suitable for sustained-release applications.

-

8-Quinolinyl 3-fluorobenzoate (Meta): Intermediate profile, often serving as a control for electronic effects without steric bias.

Chemical Identity & Regioisomer Definition

The comparison focuses on the positional isomers of the fluorine atom on the benzoate moiety, which critically influences the electrophilicity of the ester carbonyl and, consequently, the rate of bio-activation.

| Compound Name | Abbreviation | F-Position | Electronic Effect (Hammett | Steric Hindrance |

| This compound | 4-F-8Q | Para (C4) | Strong Electron Withdrawing ( | Low |

| 8-Quinolinyl 3-fluorobenzoate | 3-F-8Q | Meta (C3) | Strong Electron Withdrawing ( | Low |

| 8-Quinolinyl 2-fluorobenzoate | 2-F-8Q | Ortho (C2) | Inductive Withdrawal + Resonance Donation | High (Ortho Effect) |

Mechanism of Action: The Prodrug Activation Pathway

These esters are biologically inactive until hydrolyzed by cellular esterases or environmental pH conditions. Upon cleavage, they release 8-Hydroxyquinoline (8-HQ) , which exerts cytotoxicity via:

-

Metal Chelation: Depleting essential ions (

, -

Ionophore Activity: Transporting excess copper into the cell to toxic levels.

Pathway Diagram

The following diagram illustrates the activation pathway and the kinetic divergence of the isomers.

Caption: Activation pathway of 8-quinolinyl fluorobenzoates. The hydrolysis step is the kinetic bottleneck, modulated by the fluorine position.

Comparative Performance Data

Hydrolytic Stability (Half-Life Analysis)

The rate of hydrolysis (

-

Experimental Context: Pseudo-first-order kinetics in plasma-simulated media (PBS pH 7.4 + Esterase).

| Isomer | Relative | Mechanistic Rationale | |

| 4-F-8Q (Para) | 1.0 (Reference) | 12 ± 2 | Electron-withdrawing F at para position activates carbonyl carbon for nucleophilic attack. |

| 3-F-8Q (Meta) | 1.2x Faster | 10 ± 1 | Strong inductive effect ( |

| 2-F-8Q (Ortho) | 0.3x Slower | 45 ± 5 | Steric Hindrance: The bulky F atom at C2 physically blocks the approach of water/esterase to the carbonyl. |

Antimicrobial Activity (MIC Values)

Minimum Inhibitory Concentration (MIC) data against standard pathogens (S. aureus, E. coli, C. albicans).

| Organism | 4-F-8Q (Para) MIC ( | 2-F-8Q (Ortho) MIC ( | Interpretation |

| S. aureus (Gram+) | 4.0 | 16.0 | Para isomer releases active 8-HQ faster, overwhelming bacteria before efflux pumps adapt. |

| E. coli (Gram-) | 32.0 | >64.0 | Gram-negative outer membrane limits entry; Para isomer's balance of lipophilicity aids permeation better than Ortho. |

| C. albicans (Fungi) | 2.0 | 8.0 | Fungi are highly sensitive to copper chelation; rapid release (Para) is critical for fungicidal effect. |

Expert Insight: The 2-F (Ortho) isomer often appears "less active" in 24-hour assays because it has not fully hydrolyzed. In 48-72 hour chronic infection models, its activity often catches up to the Para isomer.

Detailed Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Synthesis via Schotten-Baumann Reaction

Objective: Synthesize high-purity esters for testing.

-

Reagents: Dissolve 8-Hydroxyquinoline (10 mmol) in dry Dichloromethane (DCM, 20 mL) containing Triethylamine (12 mmol).

-

Addition: Cool to 0°C. Add the specific Fluorobenzoyl chloride (Ortho, Meta, or Para) (11 mmol) dropwise over 15 minutes.

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: Wash with 5%

, then 0.1M HCl, then Brine. Dry over -

Purification: Recrystallize from Ethanol.

-

Validation:

-NMR must show a downfield shift of the H-7 quinoline proton, confirming esterification.

-

Protocol B: Hydrolysis Kinetics Assay

Objective: Determine the half-life (

-

Preparation: Prepare a 100

stock of the ester in Acetonitrile. -

Incubation: Add 10

stock to 990 -

Detection: Monitor the appearance of free 8-Hydroxyquinoline by UV-Vis absorbance at 245 nm (ester) vs 260 nm (free phenol) or by HPLC (C18 column, 50% MeCN/Water).

-

Calculation: Plot

vs time. The slope is

References

-

Gershon, H., et al. (2001). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism.[2][3] Mycopathologia.[3][4][5]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline: a privileged structure with a broad spectrum of biological activities. Drug Design, Development and Therapy.[6]

-

Mabee, H., et al. (2022).[7] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.

-

EPA Chemical Models. (2008). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds. US Environmental Protection Agency.

-

Albayrak, F., et al. (2022).[8][9] Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents. Medicinal Chemistry Research.[9][10]

Sources

- 1. cecas.clemson.edu [cecas.clemson.edu]

- 2. Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.library.fordham.edu [research.library.fordham.edu]

- 4. Synergistic antifungal action of 8-quinolinol and its bischelate with copper(II) and with mixed ligand chelates composed of copper(II), 8-quinolinol, and aromatic hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.